4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
Description
4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₅H₂₃ClN₂O₂, MW: 298.81 g/mol) is a piperazine-derived benzaldehyde compound. Its structure features a para-substituted benzaldehyde core linked via a propoxy chain to a 4-methylpiperazinyl group, forming a hydrochloride salt. Key identifiers include MDL: MFCD13186609 and InChIKey: NJRPNTUEBWAAGG-UHFFFAOYSA-N . This compound is likely utilized as a pharmaceutical intermediate, given its structural similarity to other piperazine-based bioactive molecules (e.g., antiarrhythmics or kinase inhibitors) .
Properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-2-12-19-15-5-3-14(13-18)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRPNTUEBWAAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-81-6 | |
| Record name | Benzaldehyde, 4-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Mode of Action
It’s known that related compounds can produce alpha-adrenergic blockade. This suggests that the compound might interact with its targets, causing changes in their function.
Biochemical Pathways
The alpha-adrenergic blockade caused by related compounds suggests that it may affect pathways related to adrenergic signaling.
Result of Action
Related compounds have shown antifungal activity, suggesting that this compound might also have similar effects.
Biological Activity
4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H22ClN2O2
- Molecular Weight : 284.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing neurotransmission and potentially exerting anxiolytic or antidepressant effects.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
Case Studies and Research Findings
-
Anticonvulsant Activity :
A study evaluated the anticonvulsant effects of piperazine derivatives similar to this compound. Results indicated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models, highlighting its potential as a therapeutic agent for epilepsy . -
Acetylcholinesterase Inhibition :
In vitro assays demonstrated that compounds with similar piperazine structures inhibited acetylcholinesterase activity effectively. This inhibition suggests a mechanism for enhancing cognitive function and treating neurodegenerative conditions like Alzheimer's disease . -
Antimicrobial Studies :
The compound was tested against various pathogens, including E. coli and S. aureus. Results showed promising antimicrobial efficacy, indicating potential applications in treating infections .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- 3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride Structure: Benzaldehyde substituted at the meta position (C₃) instead of para (C₄). Molecular Formula: C₁₅H₂₃ClN₂O₂ (same as target compound). MDL (MFCD13186488) and InChIKey (RZKQAGGQPKBDKW-UHFFFAOYSA-N) differ .
Piperidine vs. Piperazine Derivatives
- 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride (CAS: 915923-89-6) Structure: Replaces the piperazine ring with a 3-methylpiperidine group. Molecular Formula: C₁₆H₂₄ClNO₂ (MW: 297.82 g/mol). Key Differences: Piperidine lacks a second nitrogen atom, reducing basicity and altering solubility. This structural change may influence pharmacokinetics and target selectivity .
Alkylamine-Substituted Analogs
- 4-[3-(Dibutylamino)propoxy]benzoyl chloride hydrochloride Structure: Dibutylamino group replaces methylpiperazinyl; benzaldehyde oxidized to benzoyl chloride. Key Differences: The benzoyl chloride enhances reactivity (useful as a synthesis intermediate), while the dibutylamino group increases lipophilicity. Used in dronedarone synthesis .
Hydroxyl-Containing Derivatives
- 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzaldehyde Hydrochloride (Impurity C(EP)) Structure: Propoxy chain includes a hydroxyl group and isopropylamino substituent. This impurity highlights the importance of regiochemical control in synthesis .
Dihydrochloride Salts and Extended Substitution
- 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde Dihydrochloride (CAS: 1909348-01-1) Structure: Piperazinyl group attached via methylene to meta-hydroxybenzaldehyde; dihydrochloride salt. Molecular Formula: C₁₄H₂₀Cl₂N₂O₂ (MW: Not explicitly provided). Key Differences: Dihydrochloride form suggests dual protonation sites, enhancing solubility. The hydroxyl group may confer antioxidant properties or hydrogen-bonding capacity .
Research Findings and Implications
- Synthetic Utility: The target compound and its analogs are critical intermediates in drug development. For example, the dibutylamino analog is pivotal in antiarrhythmic drug synthesis .
- Structure-Activity Relationships (SAR) : Positional isomerism (meta vs. para) and amine group variations (piperazine vs. piperidine) significantly influence receptor binding and metabolic stability .
- Impurity Profiles : Hydroxyl-containing derivatives (e.g., Impurity C(EP)) underscore the need for precise synthetic control to avoid undesired byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
